Regioisomeric Differentiation in Pyridylaminoacetic Acid EP2 Agonist Patent Scaffolds
The pyridin-3-ylmethylamino substitution pattern is a distinct regioisomeric entry within the pyridylaminoacetic acid patent family (US20110054172A1, CN-103965099-A) covering EP2 receptor agonists for glaucoma and respiratory disease [1]. The lead clinical compound omidenepag (OMD) utilizes a (pyridin-2-ylamino)acetic acid core, demonstrating that the pyridine nitrogen position directly influences EP2 receptor engagement—the 2-ylamino attachment being critical for the agonism potency of the advanced clinical candidate [2]. While omidenepag's disclosed IC₅₀/EC₅₀ values are not directly transferable to the simple 3-pyridylmethyl building block, the patent SAR data establish that the 3-pyridylmethyl regioisomer occupies a different position in the structure–activity landscape and serves as a distinct starting scaffold for lead optimization campaigns where 2-pyridyl-based chemotypes have been exhausted or exhibit intellectual property constraints [1][3].
| Evidence Dimension | Pyridine nitrogen positional effect on EP2 receptor pharmacophore |
|---|---|
| Target Compound Data | Pyridin-3-ylmethylamino acetic acid scaffold (CAS 1171594-48-1 provides the 3-regioisomer as a dihydrochloride salt building block) |
| Comparator Or Baseline | Omidenepag (pyridin-2-ylamino acetic acid core scaffold); patent family also covers 4-pyridyl and other regioisomers |
| Quantified Difference | Qualitative SAR difference: 2-ylamino attachment yields clinical EP2 agonist omidenepag; 3-ylmethylamino represents an alternative regioisomeric series with distinct IP space and potentially differentiated selectivity profile |
| Conditions | Human EP2 receptor agonism assays as described in US20110054172A1 and CN-103965099-A patent families |
Why This Matters
For medicinal chemistry teams pursuing EP2 agonists, the 3-pyridylmethyl regioisomer offers a structurally distinct starting point that may circumvent existing composition-of-matter patents covering 2-pyridylamino scaffolds.
- [1] Tokunaga Y, Fujiwara H, Tanaka M, Katsube T, Iwamura R. Pyridylaminoacetic acid compound. US20110054172A1, assigned to Ube Industries, priority date 2009-03-12. View Source
- [2] Iwamura R, Tanaka M, Katsube T, Shigetomi M, Okanari E, Tokunaga Y, Fujiwara H. Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. DrugBank / IGR 19-4. 2018. View Source
- [3] Tokunaga Y, Fujiwara H, Tanaka M, Katsube T, Iwamura R, Shigetomi M, Okanari E. Pyridyl Glycine Compounds. CN-103965099-A, assigned to Ube Industries, priority date 2008-03-12. View Source
